(3R,5S)-Atorvastatin

Description

Significance of (3R,5S)-Atorvastatin as a Synthetic HMG-CoA Reductase Inhibitor in Research Contexts

Atorvastatin (B1662188) functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. helsinki.firesearchgate.net The (3R,5R) isomer is a potent inhibitor of this enzyme. researchgate.net In stark contrast, the (3R,5S) diastereomer is considered pharmacologically inert as an HMG-CoA reductase inhibitor. vulcanchem.com This significant difference in biological activity underscores the importance of stereochemistry in drug action.

The primary research significance of this compound lies in its role as a process-related impurity in the synthesis of Atorvastatin. Its formation can occur during various synthetic routes, necessitating the development of sophisticated purification techniques to remove it from the final product. vulcanchem.com Research in this area often focuses on chemoenzymatic and asymmetric synthesis strategies designed to maximize the yield of the desired (3R,5R) isomer while minimizing the formation of this compound and other stereoisomeric impurities. researchgate.net

Importance of Stereochemical Purity and its Research Implications for this compound

The stereochemical purity of Atorvastatin is a critical quality attribute, as the presence of inactive or potentially harmful stereoisomers can impact the efficacy and safety of the drug product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for stereoisomeric impurities in Atorvastatin drug substances. mdpi.comphenomenex.com For instance, the EP monograph specifies a limit for the enantiomeric impurity. mdpi.com

This regulatory requirement drives a significant amount of research into the development of robust analytical methods for separating and quantifying Atorvastatin stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique employed for this purpose. mdpi.comppj.org.lyrasayanjournal.co.in Researchers continuously work to optimize these methods to achieve better resolution, shorter analysis times, and reduced solvent consumption. mdpi.com For example, studies have explored different chiral columns, mobile phase compositions, and detection techniques to improve the separation of (3R,5R)-Atorvastatin from its stereoisomers, including this compound. mdpi.comwisdomlib.org

The availability of pure this compound as a reference standard is indispensable for this research. It allows for the accurate identification and quantification of this specific impurity, ensuring that pharmaceutical preparations of Atorvastatin meet the required purity standards. cleanchemlab.com

Interactive Data Tables

Below are interactive tables summarizing key information related to this compound and its analysis.

Table 1: Chemical and Physical Properties of this compound

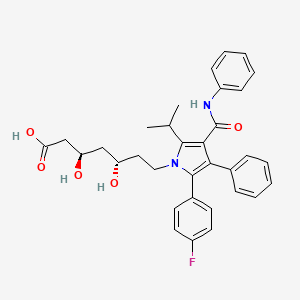

| Property | Value |

| IUPAC Name | (3R,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Molecular Formula | C33H35FN2O5 |

| Molecular Weight | 558.7 g/mol |

| CAS Number (Free Acid) | 651770-09-1 |

| CAS Number (Sodium Salt) | 131275-93-9 |

| Stereochemistry | Diastereomer of active Atorvastatin |

Data sourced from multiple chemical suppliers and research articles. medchemexpress.comcleanchemlab.comsynzeal.com

Table 2: Chromatographic Methods for Atorvastatin Stereoisomer Analysis

| Method | Column | Mobile Phase | Detection | Key Finding |

| HPLC | Chiralpak AD-H (250 x 4.6 mm) | n-Hexane, ethanol, trifluoroacetic acid (85:15:0.1 v/v/v) | UV at 246 nm | Successful separation and quantification of (S,S)-Atorvastatin from (R,R)-Atorvastatin. rasayanjournal.co.in |

| HPLC | Chiralcel OD-RH | n-hexane-2-propanol (95:05 v/v) | UV at 260 nm | Achieved separation of two diastereomers with good resolution and selectivity. ppj.org.ly |

| SFC | Chiralpak AD-H | Supercritical carbon dioxide and methanol (B129727) (90:10 v/v) | UV and polarimetric detectors | Rapid and efficient enantiomeric separation of Atorvastatin. wisdomlib.org |

| HPLC | Chiralpak AD-3 (250 mm x 4.6 mm) | n-hexane-ethanol-formic acid (90:10:0.1 v/v/v) | Not specified | Faster analysis time and less solvent consumption compared to the EP method. mdpi.com |

This table presents a selection of published methods and is not exhaustive.

Structure

2D Structure

3D Structure

Properties

CAS No. |

791553-16-7 |

|---|---|

Molecular Formula |

C33H35FN2O5 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |

InChI Key |

XUKUURHRXDUEBC-RRPNLBNLSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Biochemistry of 3r,5s Atorvastatin Action

Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Activity

The principal mechanism of action of (3R,5S)-Atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govwikipedia.orgbjcardio.co.uk This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. drugbank.com

| Parameter | Description | Reference |

|---|---|---|

| Inhibitor | This compound | scbt.com |

| Target Enzyme | HMG-CoA Reductase | nih.govwikipedia.org |

| Mechanism | Competitive Inhibition | nih.govwikipedia.org |

| Binding Site | Active site of HMG-CoA Reductase | wikipedia.org |

Downstream Biochemical Effects on the Mevalonate Pathway

The inhibition of HMG-CoA reductase by this compound has significant downstream consequences on the mevalonate pathway. This pathway is responsible for the synthesis of not only cholesterol but also a variety of other essential isoprenoid intermediates. nih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for various cellular processes. researchgate.net By blocking the initial rate-limiting step, atorvastatin (B1662188) effectively reduces the cellular pool of mevalonate and, consequently, the synthesis of these downstream products. nih.govresearchgate.net This depletion of isoprenoids is a key component of the pleiotropic effects of statins.

Modulation of Intracellular Cholesterol Homeostasis Research

The reduction in hepatic cholesterol synthesis triggered by this compound initiates a compensatory response aimed at restoring intracellular cholesterol levels. nih.govwjgnet.com This response is central to the drug's lipid-lowering effects.

Molecular Mechanisms of Low-Density Lipoprotein Receptor Upregulation

A primary consequence of reduced intracellular cholesterol is the upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. nih.govscbt.com This process is mediated by sterol regulatory element-binding proteins (SREBPs), specifically SREBP-2. bjcardio.co.ukoup.com When intracellular cholesterol levels fall, SREBPs are activated and translocate to the nucleus, where they enhance the transcription of the gene encoding the LDL receptor. bjcardio.co.ukfrontiersin.org This leads to an increased number of LDL receptors on the hepatocyte surface, which in turn enhances the clearance of LDL cholesterol from the bloodstream. nih.gov

However, the regulation of LDL receptor expression is complex. Statins can also increase the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of LDL receptors. oup.comspandidos-publications.combioscientifica.com This effect can partially counteract the SREBP-2-mediated upregulation of LDL receptors. Additionally, research indicates that atorvastatin can inhibit the expression of the inducible degrader of the LDL receptor (IDOL), an E3 ubiquitin ligase that also targets the LDL receptor for degradation. bioscientifica.com This inhibition of IDOL appears to be mediated through a reduction in the activation of the liver X receptor (LXR) signaling pathway. bioscientifica.com

| Regulatory Molecule | Effect of Atorvastatin | Mechanism | Impact on LDL Receptor | Reference |

|---|---|---|---|---|

| SREBP-2 | Activation | Response to low intracellular cholesterol | Upregulation | bjcardio.co.ukoup.com |

| PCSK9 | Upregulation | SREBP-2 dependent | Degradation (counteracts upregulation) | oup.comspandidos-publications.combioscientifica.com |

| IDOL | Inhibition | Reduced LXR activation | Reduced degradation (enhances upregulation) | bioscientifica.com |

Investigation of Pleiotropic Effects and Cellular Pathway Modulation beyond HMG-CoA Reductase Inhibition

Beyond its primary role in cholesterol reduction, this compound exhibits a range of "pleiotropic" effects that are independent of its lipid-lowering action. nih.govnih.govahajournals.org These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway. ahajournals.orgresearchgate.net

Elucidation of Anti-Inflammatory Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. ahajournals.orgekb.eg A key mechanism underlying this effect is the inhibition of isoprenoid synthesis, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. ahajournals.orgresearchgate.net These proteins are critical components of intracellular signaling pathways that regulate inflammatory responses. By preventing their proper function, atorvastatin can modulate various inflammatory processes. ahajournals.org

Research has demonstrated that atorvastatin can suppress the activation of the NLRP3 inflammasome, a multiprotein complex involved in the production of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.gov Furthermore, atorvastatin has been shown to downregulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, on immune cells, which are key sensors of pathogen-associated molecular patterns and initiators of inflammatory signaling. mdpi.comnih.gov The inhibition of nuclear factor-kappa B (NF-κB), a central transcription factor for inflammatory genes, is another important aspect of atorvastatin's anti-inflammatory action. mdpi.com Some studies also suggest that atorvastatin can modulate inflammatory pathways through mechanisms independent of HMG-CoA reductase inhibition, such as by directly binding to regulatory sites on immune cell receptors. nih.govahajournals.org In some contexts, atorvastatin has been found to promote a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype, potentially via the Wnt/β-catenin signaling pathway. nih.gov

Mechanisms of Anti-Oxidative Stress

This compound exerts significant anti-oxidative stress effects through multiple cellular mechanisms, independent of its cholesterol-lowering properties. nih.govmdpi.com Research indicates that atorvastatin can directly scavenge reactive oxygen species (ROS) and modulate the expression and activity of enzymes involved in both ROS production and elimination. nih.govahajournals.org

A primary mechanism involves the inhibition of NADPH oxidase, a major source of superoxide (B77818) anions in the vascular system. mdpi.complos.org Atorvastatin has been shown to reduce the expression of essential subunits of NADPH oxidase, such as nox1 and p22phox. ahajournals.orgahajournals.org This downregulation of NADPH oxidase components leads to decreased ROS production. ahajournals.org The inhibition of the membrane translocation of Rac1, a critical GTPase for NADPH oxidase activation, further contributes to this effect. ahajournals.org

In addition to suppressing ROS production, atorvastatin enhances the cellular antioxidant defense system. It upregulates the expression and enzymatic activity of catalase, an enzyme that decomposes hydrogen peroxide. ahajournals.org Furthermore, atorvastatin has been observed to increase the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant, and improve the GSH/GSSG ratio, indicating a more favorable redox state. nih.gov Some studies also suggest that statins can increase the bioavailability of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for endothelial nitric oxide synthase (eNOS), which can reduce eNOS uncoupling and subsequent superoxide production. mdpi.com The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key regulator of cellular antioxidant responses, is also modulated by statins, leading to the expression of protective antioxidant genes. nih.govmdpi.com

These antioxidant effects have been observed in various cell types, including vascular smooth muscle cells, endothelial cells, and even in the brain, suggesting a broad vasoprotective and neuroprotective role for atorvastatin beyond its lipid-lowering capabilities. ahajournals.orgahajournals.orgnih.gov

Molecular Basis of Apoptosis and Cell Cycle Regulation in Non-Cholesterol Pathways

This compound influences apoptosis and cell cycle progression through mechanisms that are independent of cholesterol synthesis, primarily by inhibiting the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). sci-hub.searchivesofmedicalscience.com These molecules are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho. sci-hub.searchivesofmedicalscience.com

Apoptosis Induction: Atorvastatin-induced apoptosis is often mediated through the mitochondrial pathway. nih.gov It can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. sci-hub.se This shift in the Bcl-2 family protein balance can result in the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, leading to the execution of the apoptotic program. nih.govfrontiersin.org

In some cell types, such as activated hepatic stellate cells, the apoptotic effect of atorvastatin has been shown to be dependent on the extracellular signal-regulated kinase (ERK) pathway, which leads to the cleavage of Bid, another pro-apoptotic Bcl-2 family member. nih.gov The inhibition of the PI3K/Akt signaling pathway, a key survival pathway, is another mechanism by which atorvastatin can promote apoptosis. frontiersin.orge-century.us

Cell Cycle Regulation: Atorvastatin can induce cell cycle arrest at different phases, most notably the G1 and G2 phases. archivesofmedicalscience.comnih.gov The arrest in the G1 phase is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins such as cyclin D1 and their associated CDKs (CDK4 and CDK6). sci-hub.se This prevents the cell from progressing from the G1 to the S phase of the cell cycle. In certain cell types, atorvastatin has been observed to cause a G2 phase arrest. nih.gov The modulation of these cell cycle regulatory proteins is often linked to the inhibition of Rho protein prenylation. sci-hub.se

Table 1: Key Molecular Targets of this compound in Apoptosis and Cell Cycle Regulation

| Process | Key Molecular Targets | Effect of Atorvastatin | Reference |

|---|---|---|---|

| Apoptosis | Bcl-2 | Decrease | sci-hub.se |

| Bax | Increase | sci-hub.se | |

| Caspase-9 | Activation | nih.gov | |

| Caspase-3 | Activation | nih.govfrontiersin.org | |

| PI3K/Akt Pathway | Inhibition | frontiersin.orge-century.us | |

| Cell Cycle | p21, p27 | Upregulation | sci-hub.se |

| Cyclin D1, CDK4, CDK6 | Downregulation | sci-hub.se |

Research into Mitochondrial Function Modulation

This compound has been shown to modulate mitochondrial function through various mechanisms, which can have both beneficial and potentially adverse effects depending on the cellular context and dosage. researchgate.net

One of the key ways atorvastatin impacts mitochondria is by affecting the electron transport chain and oxidative phosphorylation. researchgate.net Studies have indicated that atorvastatin can lead to a decrease in mitochondrial respiration. researchgate.net This may be linked to a reduction in the content of Coenzyme Q10 (CoQ10), an essential component of the electron transport chain, as its synthesis is also dependent on the mevalonate pathway. researchgate.netresearchgate.net The impairment of the respiratory chain can result in decreased ATP synthesis. researchgate.net

Atorvastatin also influences mitochondrial dynamics. Research has shown that it can alter the expression of proteins involved in mitochondrial fusion and fission. nih.gov For instance, in certain conditions, atorvastatin increased the levels of Mitofusin-1 (Mfn1), a protein promoting mitochondrial fusion, while decreasing the levels of Dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission. nih.gov This shift towards fusion can be a protective response to cellular stress.

Furthermore, atorvastatin's impact on mitochondrial reactive oxygen species (ROS) production is complex. While some studies report an increase in intracellular ROS due to mitochondrial effects, others suggest that mitochondrial ROS production itself may not be significantly changed or can even be reduced under certain conditions. researchgate.netresearchgate.net Atorvastatin has been shown to protect against mitochondrial oxidative stress in some models, which is a key factor in its protective effects in conditions like diabetic nephropathy. researchgate.netnih.gov

The modulation of mitochondrial function by atorvastatin is also linked to the regulation of apoptosis, as mitochondria play a central role in the intrinsic apoptotic pathway through the release of cytochrome c. researchgate.net

Studies on the Regulation of Pyroptosis

This compound has emerged as a modulator of pyroptosis, a form of pro-inflammatory programmed cell death. archivesofmedicalscience.commdpi.com Research indicates that atorvastatin can inhibit pyroptosis in various cell types, including vascular endothelial cells and neuronal cells. archivesofmedicalscience.commdpi.commdpi.com This inhibitory effect is considered one of its pleiotropic, anti-inflammatory actions. archivesofmedicalscience.com

The primary mechanism by which atorvastatin regulates pyroptosis involves the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the activation of caspase-1. mdpi.comijbs.com By downregulating the expression of key components of the inflammasome, such as NLRP3, ASC, and cleaved caspase-1, atorvastatin effectively suppresses the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, which are hallmarks of pyroptosis. mdpi.comaging-us.com

Furthermore, atorvastatin has been shown to influence signaling pathways upstream of inflammasome activation. For instance, it can inhibit the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway, which is a known trigger for NLRP3 inflammasome activation. aging-us.com

Recent studies have also uncovered the role of long non-coding RNAs (lncRNAs) in mediating the anti-pyroptotic effects of atorvastatin. For example, atorvastatin has been found to inhibit pyroptosis in human vascular endothelial cells by regulating the lncRNA NEXN-AS1/NEXN pathway. mdpi.commdpi.com In other contexts, such as high-glucose-induced podocyte injury, atorvastatin protects against pyroptosis through the MALAT1/miR-200c/NRF2 axis. archivesofmedicalscience.com

The ability of atorvastatin to inhibit the cleavage of Gasdermin D (GSDMD), the ultimate executor of pyroptosis that forms pores in the cell membrane, is a critical step in its regulatory function. mdpi.com By preventing GSDMD cleavage, atorvastatin preserves cell membrane integrity and prevents the release of inflammatory cellular contents. mdpi.com

Table 2: Regulatory Effects of this compound on Key Pyroptosis Mediators

| Mediator | Effect of Atorvastatin | Reference |

|---|---|---|

| NLRP3 Inflammasome | Inhibition | mdpi.comijbs.comaging-us.com |

| Caspase-1 | Inhibition of activation | mdpi.comaging-us.com |

| IL-1β and IL-18 | Decreased release | mdpi.comaging-us.com |

| Gasdermin D (GSDMD) | Inhibition of cleavage | mdpi.com |

| lncRNA NEXN-AS1 | Upregulation | mdpi.commdpi.com |

Impact on Endothelial Function at the Cellular Level

This compound exerts multiple beneficial effects on endothelial function at the cellular level, contributing to its vasoprotective properties beyond lipid lowering. plos.orgspandidos-publications.com These effects are primarily mediated through the inhibition of isoprenoid synthesis, which impacts various signaling pathways within endothelial cells. plos.org

One of the most significant effects is the enhancement of nitric oxide (NO) production and bioavailability. mdpi.comspandidos-publications.com Atorvastatin upregulates the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis. spandidos-publications.com This leads to increased NO production, which promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion. Atorvastatin also reduces oxidative stress within endothelial cells, which prevents the degradation of NO by reactive oxygen species. mdpi.comspandidos-publications.com

Atorvastatin also modulates the expression of adhesion molecules and chemokines. It has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on the surface of endothelial cells, thereby decreasing the adhesion and transmigration of inflammatory cells into the vessel wall. scielo.br Additionally, it can increase the intracellular levels of chemokines like GRO-α, IL-8, and MCP-1, potentially by targeting them to multivesicular bodies, which may alter their presentation and inflammatory signaling. plos.org

Furthermore, atorvastatin promotes the proliferation, migration, and angiogenic capacity of endothelial progenitor cells (EPCs), which are crucial for endothelial repair and maintenance. nih.gov This effect has been linked to the upregulation of vascular endothelial growth factor-A (VEGFA) through the downregulation of microRNA-221. nih.gov Atorvastatin also mitigates endothelial cell senescence and improves the invasive ability of endothelial cells, which can be impaired by factors like irradiation. mdpi.com

In the context of insulin (B600854) resistance, atorvastatin has been shown to ameliorate endothelial dysfunction by improving insulin signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt/eNOS pathway. spandidos-publications.com

Exploration of Effects on Toll-like Receptor Signaling

Research has demonstrated that this compound can significantly modulate Toll-like receptor (TLR) signaling, particularly TLR4 signaling, which is a key pathway in the innate immune response and inflammation. scielo.brresearchgate.net The effects of atorvastatin on TLR signaling appear to be context-dependent, with evidence suggesting both inhibitory and, in some cases, enhancing effects.

Inhibition of TLR4 Signaling: A predominant finding is that atorvastatin inhibits TLR4 signaling, thereby exerting anti-inflammatory effects. aging-us.comscielo.brresearchgate.net It has been shown to downregulate the mRNA expression of TLR4 in human coronary artery endothelial cells, leading to a blunted response to lipopolysaccharide (LPS), a potent TLR4 ligand. scielo.br This inhibition of TLR4 expression results in the suppression of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. scielo.br Consequently, the production of pro-inflammatory cytokines and adhesion molecules such as IL-6, MCP-1, ICAM-1, and VCAM-1 is reduced. scielo.br This inhibitory action on the TLR4/MyD88/NF-κB axis is considered a crucial mechanism for the neuroprotective and anti-inflammatory effects of atorvastatin in various conditions, including intracerebral hemorrhage and oxygen-glucose deprivation-induced neuronal injury. aging-us.comspandidos-publications.com

Enhancement of TLR4 Signaling: Conversely, some studies, particularly in astrocytes, have reported that atorvastatin can enhance TLR4-mediated cytokine gene expression. nih.gov In this context, pretreatment with atorvastatin was found to augment the LPS-induced upregulation of IL-1β, IL-6, and TNF-α. nih.gov This effect was linked to the inhibition of isoprenoid synthesis, specifically the geranylgeranylation of Rho proteins. nih.gov The proposed mechanism is that Rho proteins are involved in a negative feedback loop that normally dampens TLR4 signaling. By inhibiting Rho protein function, atorvastatin removes this brake, leading to an enhanced inflammatory response. nih.gov

These seemingly contradictory findings highlight the cell-type-specific and context-dependent nature of atorvastatin's immunomodulatory effects on TLR signaling. The balance between the inhibitory effects on TLR4 expression and the disinhibition of negative feedback loops likely determines the ultimate cellular response.

Table 3: Summary of this compound's Effects on Toll-like Receptor 4 Signaling

| Cell Type/Model | Effect on TLR4 Signaling | Proposed Mechanism | Reference |

|---|---|---|---|

| Human Coronary Artery Endothelial Cells | Inhibition | Downregulation of TLR4 mRNA expression, inhibition of NF-κB and p38 MAPK pathways | scielo.br |

| BV-2 Microglia and Hippocampal Neurons | Inhibition | Downregulation of TLR4/TRAF6/NF-κB pathway | spandidos-publications.com |

| Mouse Model of Intracerebral Hemorrhage | Inhibition | Inhibition of TLR4/MyD88 signaling | aging-us.com |

| Rat Astrocytes | Enhancement | Inhibition of Rho protein-mediated negative feedback | nih.gov |

Molecular Modeling and Interaction Dynamics of 3r,5s Atorvastatin

Ligand-Protein Interaction Analysis with HMG-CoA Reductase

(3R,5S)-Atorvastatin, a fully synthetic compound, is classified as a Type II statin. mdpi.comnih.gov Its chemical structure features a dihydroxyheptanoic acid segment, which acts as a pharmacophore mimicking the natural substrate HMG-CoA, and a complex hydrophobic ring system composed of a central pyrrole (B145914) ring. mdpi.comnih.gov X-ray crystallography studies of the human HMG-CoA reductase (HMGR) catalytic domain complexed with atorvastatin (B1662188) reveal that the inhibitor binds at the active site, physically obstructing the entry of the HMG-CoA substrate. researchgate.netrcsb.org

The binding mechanism leverages the conformational flexibility of the enzyme. biorxiv.org The HMG-like moiety of atorvastatin occupies the same narrow pocket as the HMG portion of the substrate, forming a variety of polar and ionic interactions. researchgate.nethelsinki.fi The larger, rigid hydrophobic groups of atorvastatin settle into a hydrophobic groove created by the flexible helices of the enzyme, contributing significantly to the binding affinity. researchgate.netstereoelectronics.org

The binding of this compound to the active site of HMG-CoA reductase is stabilized by a network of hydrogen bonds and extensive hydrophobic interactions. The dihydroxyheptanoic acid portion is critical for establishing polar contacts. A key hydrogen bond is formed between the carbonyl oxygen of atorvastatin and the side chain of Serine 565 (Ser565) within the enzyme's active site. nih.govhelsinki.fistereoelectronics.orgacs.org An additional hydrogen bond is contributed by the carbonyl group of the amide linkage in atorvastatin's structure. stereoelectronics.org

The hydrophobic interactions are primarily driven by the inhibitor's ring system. The three rings attached to the central pyrrole ring engage in van der Waals and hydrophobic interactions with non-polar amino acid residues lining a specific groove in the enzyme. stereoelectronics.orgresearchgate.net Furthermore, the fluorophenyl group, a characteristic feature of Type II statins, participates in crucial interactions with Arginine 590 (Arg590), involving both π-stacking and polar interactions between the fluorine atom and the guanidinium (B1211019) group of the arginine residue. researchgate.nethelsinki.fistereoelectronics.org

Multiple studies have identified a consistent set of amino acid residues within the HMG-CoA reductase active site that are vital for the binding and orientation of this compound. These residues form direct contacts with the inhibitor, contributing to its potent inhibitory activity. The interactions are a combination of hydrogen bonds, ionic bonds, and hydrophobic contacts.

| Amino Acid Residue | Type of Interaction with Atorvastatin | Reference |

|---|---|---|

| Arg590 | Forms π-stacking and polar interactions with the fluorophenyl group. | researchgate.nethelsinki.fistereoelectronics.orgdovepress.comnih.govpatsnap.com |

| Ser565 | Forms a hydrogen bond with the carbonyl oxygen of the inhibitor. | nih.govhelsinki.fistereoelectronics.orgacs.org |

| Asp690 | Forms an ionic bond/hydrogen bond with the 3-hydroxyl group of the HMG-like moiety. | researchgate.netstereoelectronics.orgresearchgate.netdovepress.comnih.govpatsnap.combiorxiv.orgnih.gov |

| Lys735 | Forms an ionic bond with the carboxylate anion of the HMG-like moiety. | researchgate.netstereoelectronics.orgresearchgate.netdovepress.comnih.govpatsnap.comnih.govmdpi.com |

| Lys691 | Interacts with the HMG-like moiety. | researchgate.netstereoelectronics.orgdovepress.combiorxiv.orgnih.govresearchgate.net |

| Ser684 | Forms a hydrogen bond with the 3-hydroxyl group of the HMG-like moiety. | researchgate.netstereoelectronics.orgdovepress.comnih.govmdpi.com |

| Asn755 | Interacts with the HMG-like moiety. | researchgate.netdovepress.combiorxiv.orgnih.govmdpi.com |

| Glu559 | Contributes to the binding pocket environment. | researchgate.netdovepress.combiorxiv.orgnih.govmdpi.com |

| Val683 | Participates in hydrophobic interactions. | dovepress.combiorxiv.org |

| Asn686 | Identified as a vital residue in MD simulations. | acs.orgresearchgate.netnih.govpatsnap.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For this compound, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent HMG-CoA reductase inhibition and in guiding the design of novel analogues. researchgate.netnih.gov These studies mathematically model the relationship between the physicochemical properties of a series of compounds and their inhibitory effects.

A notable study involved a large set of 120 atorvastatin analogues to develop robust 3D-QSAR models. researchgate.netnih.gov The findings from these models highlight that hydrophobic and electrostatic fields are the most critical factors influencing the inhibitory activity of these compounds against HMG-CoA reductase. researchgate.netnih.govpatsnap.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that explains the biological activity of molecules based on their steric and electrostatic fields. researchgate.netnih.gov In the analysis of 120 atorvastatin analogues, the resulting CoMFA model demonstrated strong predictive power. researchgate.netnih.govpatsnap.com The statistical significance of the model was confirmed by a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). researchgate.netnih.govpatsnap.com The model indicated that modifications to the electrostatic and steric fields of the atorvastatin scaffold could significantly modulate its inhibitory potency. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netresearchgate.net When applied to the same set of 120 atorvastatin analogues, the CoMSIA model also yielded statistically significant results with high predictive capability. researchgate.netnih.govpatsnap.com This method provided a more detailed picture of the ligand-receptor interactions, confirming the importance of hydrophobicity and identifying key regions where hydrogen bond donor or acceptor groups could enhance or diminish biological activity.

| QSAR Method | Cross-Validated R² (q²) | Non-Cross-Validated R² (r²) | Key Fields | Reference |

|---|---|---|---|---|

| CoMFA | 0.558 | 0.977 | Steric, Electrostatic | researchgate.netnih.govpatsnap.com |

| CoMSIA | 0.582 | 0.919 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | researchgate.netnih.govpatsnap.com |

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the this compound-HMG-CoA reductase complex in a dynamic environment, researchers can validate the binding modes predicted by docking studies and analyze the stability of the interactions. tandfonline.comnih.gov Simulations ranging from 10 to 100 nanoseconds have been performed to observe the behavior of the complex. nih.govtandfonline.com

Analysis of Conformational Stability and Dynamics of Ligand-Receptor Interactions

The conformational stability and dynamics of the interaction between this compound and its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are crucial for its inhibitory activity. Molecular dynamics (MD) simulations are a primary tool used to investigate these complex interactions at an atomic level. researchgate.net These simulations track the movements and conformational changes of both the ligand and the receptor over time, providing insights into the stability of the binding pose.

Root-mean-square fluctuation (RMSF) is another important parameter derived from MD simulations. It measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding and conformational changes. mdpi.com The C-terminal flap domain of HMG-CoA reductase, for example, is known to be flexible and its movement is involved in the opening and closing of the active site. mdpi.comnih.gov The binding of atorvastatin helps to stabilize this and other regions.

The interactions between this compound and HMG-CoA reductase are characterized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net Key amino acid residues in the active site that form hydrogen bonds with atorvastatin and its derivatives include Asp690, Lys735, Asn755, and Ser684. researchgate.netmdpi.com Hydrophobic interactions are also critical, particularly with the three rings attached to the pyrrole core of the atorvastatin molecule, which interact with hydrophobic regions within the enzyme's binding site. researchgate.net The stability of these interactions throughout the MD simulation is a strong indicator of the ligand's binding affinity and inhibitory potential. mdpi.com

Calculation of Binding Free Energies

The binding free energy (ΔG) is a critical thermodynamic parameter that quantifies the binding affinity between a ligand and its receptor. Lower, more negative values indicate a stronger and more favorable interaction. Various computational methods are employed to calculate or estimate the binding free energy of this compound and its analogues with HMG-CoA reductase.

Molecular docking is a widely used technique that predicts the preferred orientation of a ligand within a receptor's binding site and provides a scoring function to estimate the binding affinity. waocp.com These docking scores, often expressed in kcal/mol, provide a rapid assessment of potential inhibitors. For example, in one study, the docking score for an atorvastatin derivative was reported as -8.99 kcal/mol. researchgate.net Another study reported a binding energy of -5.49 kcal/mol for atorvastatin. mdpi.com

For more accurate calculations, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are applied to trajectories generated from molecular dynamics simulations. researchgate.net This method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. A study using MM-GBSA calculated the binding free energy for an atorvastatin derivative to be -45.35 kcal/mol. researchgate.net

Isothermal titration calorimetry (ITC) is an experimental technique that directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kᵢ), enthalpy (ΔH), and entropy (ΔS). researchgate.net These experimental values serve as a benchmark for computational predictions. For atorvastatin, the binding affinity is exceptionally high, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net The binding of atorvastatin to HMG-CoA reductase is driven by both favorable enthalpic and entropic contributions. researchgate.net At 25°C, the entropy change is the dominant contributor to the binding affinity for atorvastatin. researchgate.net

The table below summarizes some reported binding energy values for atorvastatin and its derivatives from various computational studies.

| Compound/Derivative | Method | Binding Energy (kcal/mol) | Source |

| Atorvastatin | Molecular Docking | -5.49 | mdpi.com |

| Atorvastatin Derivative 1a | Molecular Docking | -8.99 | researchgate.net |

| Atorvastatin Derivative 1a | MM-GBSA | -45.35 | researchgate.net |

| Myricetin (for comparison) | Molecular Docking | -8.4 | tandfonline.com |

| Phenolic Derivative 4a | Molecular Docking | -8.3 | nih.gov |

Computational Drug Design Strategies for Novel this compound Derivatives

Computational drug design strategies are instrumental in the rational development of novel this compound derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles. researchgate.net These methods leverage the structural information of the target enzyme, HMG-CoA reductase, and the known structure-activity relationships (SAR) of existing inhibitors.

One prominent strategy is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. researchgate.net These models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.net By analyzing the resulting 3D contour maps, medicinal chemists can identify regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, QSAR studies have indicated that hydrophobic and electrostatic fields play key roles in the inhibitory activity of atorvastatin analogues. researchgate.net

Structure-based drug design (SBDD), which relies on the 3D structure of the HMG-CoA reductase active site, is another powerful approach. mdpi.com Molecular docking simulations are used to screen virtual libraries of novel atorvastatin derivatives, predicting their binding modes and affinities. nih.gov This allows for the prioritization of compounds for synthesis and biological testing. For example, docking studies can guide the introduction of new functional groups that can form additional favorable interactions with key residues in the binding pocket. unibo.it

A specific strategy that has emerged from these computational studies is the modification of the atorvastatin scaffold to enhance its properties. For example, the introduction of fluorine atoms or gem-difluoro groups into atorvastatin analogues has been suggested to improve inhibitory activity. researchgate.net Another strategy involves replacing lipophilic substituents with more polar functional groups to increase hepatoselectivity. researchgate.net These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Synthetic Chemistry and Stereoselective Pathways for 3r,5s Atorvastatin

Chiral Synthesis of the (3R,5S)-Dihydroxyheptanoic Acid Side Chain

The (3R,5S)-dihydroxyheptanoic acid side chain is crucial for the biological activity of Atorvastatin (B1662188). Its synthesis represents a major challenge due to the presence of two specific stereocenters. Various approaches have been developed to achieve the desired stereochemistry with high purity.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. Isoascorbic acid (D-erythorbic acid), a stereoisomer of Vitamin C, has been utilized as an inexpensive chiral precursor for the side chain. rsc.orgwikipedia.org The synthesis begins with the oxidative cleavage of the double bond in isoascorbic acid to yield potassium D-erythronate. rsc.org Subsequent selective bromination and hydrogenolysis steps convert this intermediate into a key bromo-ester. rsc.org This chiral building block, containing one of the required stereocenters, can then be elaborated through further chemical transformations to construct the full (3R,5S)-dihydroxyheptanoic acid side chain. Other examples of chiral pool starting materials include D-aspartic acid and D-mannitol. researchgate.netnsf.gov

Chemo-enzymatic methods offer a powerful and highly selective alternative for establishing the correct stereochemistry of the side chain. A prominent strategy involves the use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4). mdpi.com The DERA enzyme is unique in its ability to catalyze a sequential, one-pot tandem aldol (B89426) reaction. pnas.org

This process starts with simple, achiral aldehydes, such as acetaldehyde (B116499) and chloroacetaldehyde. pnas.orgnih.gov The DERA enzyme catalyzes the stereoselective C-C bond formation between these substrates in two consecutive steps. nih.govresearchgate.net The first aldol addition creates an intermediate aldehyde, which then serves as the substrate for a second DERA-catalyzed addition. mdpi.com This sequence results in a 6-carbon product that spontaneously cyclizes to form a lactol precursor with the two required stereogenic centers set with high enantiomeric and diastereomeric excess (>99% ee, >96% de). pnas.orgnih.gov This lactol is then oxidized to a more stable lactone, which is a versatile intermediate for the synthesis of the Atorvastatin side chain. mdpi.comrsc.org This enzymatic approach is highly efficient and scalable, making it commercially attractive. pnas.org

| Method | Key Enzyme | Starting Materials | Key Transformation | Advantage |

|---|---|---|---|---|

| DERA-Catalyzed Tandem Aldol Reaction | 2-deoxyribose-5-phosphate aldolase (DERA) | Acetaldehyde, Chloroacetaldehyde | Sequential aldol additions to form a chiral lactol | High stereoselectivity from achiral precursors in one pot |

Asymmetric reduction is a widely used strategy that involves the stereoselective reduction of a prochiral ketone to create a chiral alcohol. In the context of the Atorvastatin side chain, this typically involves the reduction of a β,δ-diketo ester or a β-hydroxy ketone.

One effective method is the stereoselective double reduction of a β,δ-diketo ester using a single diketoreductase enzyme. nih.govresearchgate.net This biocatalytic approach can install both the 3R and 5S stereocenters in a single, highly efficient step. nih.gov Another strategy employs an organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) derived from diethyl 3-hydroxyglutarate to establish the C3 stereocenter early in the synthesis. nih.gov Subsequent steps then build the rest of the chain, with the C5 stereocenter often being introduced via a substrate-controlled reduction. nih.govsemanticscholar.org Enzymatic cascades featuring alcohol dehydrogenases (ADHs) have also been developed to perform these stereoselective reductions, often coupled with cofactor regeneration systems for process efficiency. rsc.orgresearchgate.net

Pyrrole (B145914) Core Synthesis Methodologies

The pentasubstituted pyrrole ring forms the central scaffold of Atorvastatin, onto which the side chain and other aryl groups are attached.

The Paal-Knorr cyclocondensation is the classical and most common industrial method for constructing the pyrrole core of Atorvastatin. nih.govacs.org This reaction involves the intermolecular cyclocondensation of a substituted 1,4-dicarbonyl compound with a primary amine that carries the chiral side chain. google.comthieme-connect.com

The mechanism begins with the addition of the amine to one of the carbonyl groups to form a hemiaminal intermediate. google.com This is followed by an intramolecular attack on the second carbonyl group and subsequent dehydration steps to yield the aromatic pyrrole ring. google.comorganic-chemistry.org The reaction is typically acid-catalyzed, and variations in catalysts and solvents have been explored to improve reaction rates and yields. google.com For instance, the addition of a tertiary amine to the acid catalyst has been shown to significantly enhance the rate of the key cyclization step. google.com

| Method | Reaction Type | Key Reactants | Typical Number of Steps | Key Features |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Cyclocondensation | 1,4-Diketone, Primary Amine | ~6 (linear) | Classic industrial route, robust and well-established |

| Ugi Reaction | Multicomponent Reaction (MCR) | Amine, Aldehyde, Carboxylic Acid, Isocyanide | ~4 (convergent) | Highly convergent, reduces step count, allows for diversity |

More modern and convergent approaches to the pyrrole core utilize multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The Ugi four-component reaction (U-4C) has been successfully applied to provide a concise synthesis of Atorvastatin intermediates. nih.govacs.orgox.ac.ukacs.org

Development and Optimization of Novel Synthetic Routes

One prominent area of development involves the use of multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov An innovative approach based on an Ugi four-component reaction (Ugi-4CR) has been developed to shorten the synthesis of a key intermediate. nih.gov This method, followed by a regioselective [3+2] cycloaddition, significantly streamlines the process compared to the traditional linear Paal-Knorr synthesis. nih.govacs.org

Table 1: Comparison of Major Synthetic Routes to Atorvastatin

| Route | Key Reaction Type | Number of Steps | Remarks |

|---|---|---|---|

| Traditional Route | Paal-Knorr Condensation | 6-10 | Industrial standard; various modifications exist. nih.govacs.org |

| Stetter/Paal-Knorr | NHC-Catalyzed Sequence | 4 | Results in a fully protected atorvastatin. acs.org |

| Hantzsch Synthesis | Pyrrole Synthesis Variant | 5 | Yields the atorvastatin lactone. acs.org |

| Münchnone Cycloaddition | [3+2] Cycloaddition | 7 | A convergent approach. acs.org |

| Ugi MCR Approach | Multicomponent Reaction | 4 | Offers a concise and convergent synthesis. nih.govacs.org |

Biocatalysis has also emerged as a powerful tool for the green synthesis of atorvastatin intermediates. rsc.org A two-step, three-enzyme process has been developed for a key intermediate, employing a ketoreductase (KRED) for a stereoselective reduction and a halohydrin dehalogenase (HHDH) for a cyanation step. rsc.org This biocatalytic route offers high enantioselectivity and operates under mild, environmentally friendly conditions, significantly reducing the process's E-factor (kg waste per kg product). rsc.org

Further optimizations have focused on the traditional Paal-Knorr reaction itself, exploring alternative primary amines and reaction conditions to improve yields and purity. researchgate.net Additionally, chemo-enzymatic processes have been established to produce key chiral intermediates with high optical purity. researchgate.net Radiochemical syntheses have also been developed, such as a ruthenium-mediated late-stage 18F-deoxyfluorination, to produce isotopically labeled atorvastatin for use in molecular imaging studies. nih.gov

Research into Atropisomerism in Atorvastatin Analogues and Corresponding Synthetic Approaches

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has become an area of interest in drug design. nih.gov Recent research has explored the introduction of atropisomeric features into atorvastatin analogues to investigate their potential impact on biological activity and to develop novel intellectual property. nih.gov

The design of atropisomeric atorvastatin analogues typically involves modifying the aryl substituents on the pyrrole core to create sufficient steric hindrance to restrict free rotation. nih.gov In one such study, the p-fluorophenyl group at the 2-position of the pyrrole was replaced with a phenyl group, and various bulky, asymmetric aryl groups were introduced at the 3-position to create a stereogenic axis. nih.gov This forced the aryl ring out of the plane of the pyrrole ring, generating stable P and M atropisomers. nih.gov

The synthesis of these sterically hindered analogues required the development of specific synthetic strategies to overcome the challenges posed by the bulky substituents, which can lower reaction yields in traditional synthetic routes. nih.gov A zirconium-catalyzed method for pyrrole cascade cyclization was adapted for this purpose. nih.gov This approach involves the reaction of an enamine with a nitrovinyl-aryl compound to construct the pyrrole core, followed by bromination and a Suzuki coupling to introduce the final aryl groups. nih.gov

Table 2: Synthetic Strategy for Atropisomeric Atorvastatin Models

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Pyrrole Synthesis | Enamine, Nitrovinyl-aryl, Zirconocene catalyst | Construction of the sterically hindered pyrrole core. nih.gov |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom at the 2-position of the pyrrole. nih.gov |

| 3 | Suzuki Coupling | Arylboronic acid, Palladium catalyst | Introduction of the final aryl group at the 2-position to complete the model compound. nih.gov |

The stability of the chiral axis in these novel analogues was evaluated through conformational and experimental studies, including dynamic NMR, to determine the rotational energy barriers. nih.govnih.gov The absolute configuration of the separated atropisomers was assigned using a combination of chiroptical electronic circular dichroism (ECD) spectroscopy and time-dependent density functional theory (TD-DFT) calculations. nih.govnih.gov This research has led to the successful synthesis of thermally stable atropisomeric lactone-atorvastatin prodrugs, opening a new avenue in the development of statin-related compounds. nih.gov

Biotransformation and Metabolite Research of 3r,5s Atorvastatin

Cytochrome P450-Mediated Metabolism (CYP3A4/5)

Formation and Characterization of Ortho- and Para-Hydroxylated Metabolites

CYP3A4-mediated metabolism of atorvastatin (B1662188) results in the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-ATV) and para-hydroxyatorvastatin (p-ATV). rsc.orgdroracle.ai These metabolites are formed through the hydroxylation of the parent compound at the ortho and para positions of the phenyl ring. The formation of these hydroxylated metabolites has been extensively characterized using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). emrespublisher.com

Quantum chemical studies have provided further insight into the properties of these metabolites, revealing that the introduction of the hydroxyl group significantly alters their electronic structure. nih.gov This structural modification is believed to be responsible for the observed antioxidant properties of the metabolites, a characteristic not exhibited by the parent atorvastatin. nih.gov The free radical scavenging activity of o-ATV and p-ATV has been demonstrated to have a substantial inhibitory effect on LDL oxidation. nih.gov

Assessment of Relative Inhibitory Activity of Active Metabolites

A crucial aspect of atorvastatin's metabolism is that its primary hydroxylated metabolites, o-ATV and p-ATV, are not merely detoxification products but are themselves potent inhibitors of HMG-CoA reductase. droracle.ai In fact, a significant portion, estimated to be around 70%, of the circulating HMG-CoA reductase inhibitory activity is attributed to these active metabolites. droracle.ai

Studies comparing the inhibitory effects of atorvastatin and its metabolites have quantified their activity in terms of the half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. These investigations have shown that the metabolites retain a high degree of pharmacological activity, comparable to the parent drug.

| Compound | Relative Inhibitory Activity (IC50 in nM) |

|---|---|

| (3R,5S)-Atorvastatin | ~3-20 |

| ortho-hydroxyatorvastatin | Similar to Atorvastatin |

| para-hydroxyatorvastatin | Considerably less active than Atorvastatin |

Glucuronidation Pathways (UGT1A1, UGT1A3, UGT2B7)

In addition to oxidation, atorvastatin and its hydroxylated metabolites undergo glucuronidation, a phase II metabolic process that facilitates their elimination. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The primary UGT isoforms involved in the glucuronidation of atorvastatin are UGT1A1 and UGT1A3. frontiersin.orgwisdomlib.org UGT2B7 has also been identified as contributing to this pathway. mdpi.com

Lactonization and Hydrolysis Equilibrium in Metabolic Pathways

Atorvastatin exists in a pH-dependent equilibrium between its pharmacologically active hydroxy acid form and its inactive lactone form. rsc.orgresearchgate.net This interconversion is a key aspect of its metabolic pathway. Under acidic conditions (pH < 6), the equilibrium is reversible, though it favors the hydroxy acid form. nih.gov However, in neutral to basic conditions (pH > 6), the hydrolysis of the lactone to the acid form is essentially irreversible, and the equilibrium strongly favors the active hydroxy acid. researchgate.netnih.gov

Role of Drug Transporters in Atorvastatin Disposition Research

The disposition and clearance of atorvastatin and its metabolites are significantly influenced by various drug transporters. These transport proteins are located on the membranes of cells in the liver, intestine, and other tissues, and they play a crucial role in the uptake and efflux of drugs and their metabolites.

Organic Anion-Transporting Polypeptides (OATP1B1)

The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key uptake transporter expressed on the sinusoidal membrane of hepatocytes. solvobiotech.comnih.gov OATP1B1 facilitates the entry of atorvastatin and its metabolites from the bloodstream into the liver, which is the primary site of their metabolism and elimination. helsinki.finih.gov

The efficiency of OATP1B1-mediated transport can have a significant impact on the systemic exposure and therapeutic effect of atorvastatin. helsinki.fi Inhibition of OATP1B1 by co-administered drugs can lead to increased plasma concentrations of atorvastatin, potentially increasing the risk of adverse effects. nih.gov Genetic polymorphisms in the SLCO1B1 gene can also alter the function of the OATP1B1 transporter, leading to interindividual variability in atorvastatin pharmacokinetics. solvobiotech.com

Efflux Transporters (ABCB1, ABCC2, ABCG2)

This compound and its metabolites are substrates for several ATP-binding cassette (ABC) efflux transporters, which play a crucial role in limiting intestinal absorption and mediating biliary and renal excretion. clinpgx.orgclinpgx.org These transporters, including P-glycoprotein (ABCB1), Multidrug Resistance-Associated Protein 2 (ABCC2), and Breast Cancer Resistance Protein (ABCG2), are key determinants of atorvastatin's pharmacokinetic profile. clinpgx.orgresearchgate.netnih.gov

ABCB1 (P-glycoprotein): Atorvastatin is a substrate and an inhibitor of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. drugbank.comnih.govsci-hub.se P-gp is located in the apical membrane of intestinal cells, limiting drug absorption, and in the canalicular membrane of hepatocytes, where it facilitates the excretion of drugs and their metabolites into the bile. nih.gov The interaction with P-gp can influence atorvastatin's oral bioavailability and is a factor in potential drug-drug interactions. sci-hub.senih.gov For instance, co-administration with P-gp inhibitors can lead to increased plasma concentrations of atorvastatin. clinpgx.orgsci-hub.se Research in Caco-2 cells, a model for intestinal enterocytes, has shown that atorvastatin can down-regulate the expression of ABCB1, an effect potentially mediated by miR-491-3p. nih.gov This suggests a complex autoregulatory mechanism that could impact its own disposition as well as that of other P-gp substrates. nih.gov

ABCC2 (MRP2): The Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene, is another important efflux transporter involved in the disposition of atorvastatin. clinpgx.orgnih.gov Found in the liver, kidney, and intestine, MRP2 is responsible for the transport of a wide range of compounds, including conjugated and unconjugated organic anions. nih.govbohrium.com Studies have demonstrated that atorvastatin is a substrate for both human and rat MRP2. nih.govbohrium.com All tested statins, including atorvastatin, stimulated ATPase activity in membranes expressing MRP2, confirming their role as substrates. nih.govbohrium.com Furthermore, atorvastatin competitively inhibits the transport of other MRP2 substrates. nih.gov Kinetic analyses of this inhibition suggest a complex interaction, possibly involving more than one binding site on the MRP2 protein. nih.govbohrium.com Genetic variations in the ABCC2 gene have been associated with variability in the response to atorvastatin therapy. nih.govgbcbiotech.com

ABCG2 (BCRP): The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a key efflux transporter that limits the intestinal absorption and facilitates the biliary clearance of atorvastatin. clinpgx.orgresearchgate.net BCRP is highly expressed in the small intestine, liver, and blood-brain barrier, where it actively pumps substrates out of cells. nih.govsolvobiotech.com Atorvastatin is a well-established substrate for BCRP. researchgate.netnih.gov Genetic polymorphisms in the ABCG2 gene, such as the common c.421C>A (Q141K) variant, can significantly impact atorvastatin's pharmacokinetics. solvobiotech.comresearchgate.net This variant leads to reduced BCRP expression and transport activity, which has been associated with markedly increased plasma concentrations of atorvastatin in individuals carrying this polymorphism. solvobiotech.comresearchgate.net This highlights the critical role of BCRP in the interindividual variability of atorvastatin exposure. nih.gov

| Transporter (Gene) | Interaction Type | Location | Key Research Finding | Reference |

|---|---|---|---|---|

| ABCB1 (P-glycoprotein) | Substrate and Inhibitor | Intestine, Liver, Kidney, Blood-Brain Barrier | Atorvastatin down-regulates ABCB1 expression in Caco-2 cells, potentially mediated by miR-491-3p. | nih.gov |

| ABCC2 (MRP2) | Substrate and Competitive Inhibitor | Liver, Kidney, Intestine | Atorvastatin stimulates MRP2 ATPase activity and its transport may involve more than one binding site. | nih.govbohrium.com |

| ABCG2 (BCRP) | Substrate | Intestine, Liver, Blood-Brain Barrier, Placenta | The ABCG2 c.421C>A polymorphism markedly increases plasma concentrations of atorvastatin. | solvobiotech.comresearchgate.net |

Enzyme Kinetic Studies of Atorvastatin and Metabolite Interactions with Non-HMG-CoA Reductase Enzymes

Beyond its primary target, HMG-CoA reductase, this compound has been shown to interact with other enzymes, potentially contributing to its broader pharmacological effects. Kinetic studies have elucidated the nature of these interactions.

This compound has been identified as an inhibitor of Butyrylcholinesterase (BChE), a serine hydrolase found in plasma and various tissues. researchgate.net Kinetic analysis using Lineweaver-Burk plots has determined that atorvastatin inhibits human serum BChE in a non-competitive manner. researchgate.net This type of inhibition suggests that atorvastatin binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. researchgate.net The inhibitory potency of atorvastatin against BChE has been quantified with an IC50 value of 7.2 ± 0.3 µM and an inhibition constant (Ki) of 492.5 ± 55.1 µM. researchgate.net

| Parameter | Value | Inhibition Type | Reference |

|---|---|---|---|

| IC50 | 7.2 ± 0.3 µM | Non-competitive | researchgate.net |

| Ki | 492.5 ± 55.1 µM |

Research has also explored the interaction between this compound and human adenylate kinase isoenzyme 1 (hAK1), an enzyme crucial for cellular energy homeostasis. nih.gov Fluorescence spectroscopy and enzyme kinetic studies have revealed that atorvastatin inhibits hAK1. nih.gov The mechanism of inhibition was identified as noncompetitive, indicating that atorvastatin binds to an allosteric site on the hAK1 enzyme. nih.gov This binding leads to the formation of a stable hAK1-atorvastatin complex, with binding constants on the order of 10⁴ M⁻¹. nih.gov In this noncompetitive inhibition model, the apparent maximal velocity (Vmax) of the enzyme decreases as the concentration of atorvastatin increases, while the Michaelis constant (KM) for the substrate remains unchanged. nih.gov

| Parameter | Value | Inhibition Type | Key Finding | Reference |

|---|---|---|---|---|

| Binding Constant (Ka) | ~10⁴ M⁻¹ | Non-competitive | Vmax decreases with increasing inhibitor concentration, while KM remains unchanged. | nih.gov |

Preclinical and Mechanistic Investigations of 3r,5s Atorvastatin in Biological Systems

Cellular Mechanisms in Defined In Vitro and Animal Disease Models (Excluding Human Clinical Trial Outcomes)

(3R,5S)-Atorvastatin, the active form of the widely prescribed cholesterol-lowering drug atorvastatin (B1662188), has been the subject of extensive preclinical research to elucidate its mechanisms of action beyond its effects on lipid metabolism. These investigations in various in vitro and animal models have unveiled a complex interplay of cellular and molecular effects, particularly in the contexts of cancer and lipoprotein regulation.

Impact on Cancer Cell Lines and In Vivo Animal Models

Atorvastatin has demonstrated notable effects on cancer cells and in animal tumor models, influencing key processes involved in tumor growth and progression. nih.govfrontiersin.org

Atorvastatin has been shown to inhibit the proliferation of various cancer cell lines. For instance, it inhibits the growth of a subset of the NCI-60 cancer cell lines. nih.gov In breast cancer cell lines such as MCF7 and MDA-MB-231, atorvastatin has been observed to inhibit viability and migration. waocp.orgresearchgate.net Specifically, in MDA-MB-231 cells, this inhibition of proliferation is linked to the impairment of geranylgeranyl biosynthesis. researchgate.net Studies on human saphenous vein smooth muscle cells also show that atorvastatin can inhibit their proliferation. medchemexpress.com

The anti-cancer effects of atorvastatin also extend to the inhibition of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. frontiersin.org In a 3D in vitro model using glioblastoma spheroids, atorvastatin demonstrated a potent anti-angiogenic effect by downregulating the expression of vascular endothelial growth factor (VEGF) and CD31. waocp.org Further studies have shown that atorvastatin can decrease endothelial cell proliferation and migration, key steps in angiogenesis. nih.gov It also reduces neovessel sprouting in ex vivo models of mouse aortic segments. nih.gov

Table 1: Effects of Atorvastatin on Cancer Cell Proliferation and Angiogenesis

| Model System | Atorvastatin Concentration | Observed Effect | Reference |

|---|---|---|---|

| NCI-60 Cancer Cell Lines | 10 µM | Differential growth inhibition | nih.gov |

| MCF7 Breast Cancer Cells | 9.1 µM/L | Inhibition of viability and migration | waocp.org |

| MDA-MB-231 Breast Cancer Cells | 10 µM | Inhibition of cell proliferation | researchgate.net |

| Glioblastoma Spheroids (3D model) | 1, 5, 10 µM | Dose-dependent anti-angiogenic effect | waocp.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µg/ml | 26% decrease in proliferation | nih.gov |

| Mouse Aortic Segments (ex vivo) | 5 µg/ml | 5-fold decrease in neovessel sprouting | nih.gov |

DNA microarray and bioinformatic analyses have provided a global view of the transcriptional changes induced by atorvastatin in cancer and endothelial cells. In human umbilical vein endothelial cells (EA.hy926), treatment with 10 µM of atorvastatin for 24 hours resulted in the upregulation of 295 genes and the downregulation of 354 genes by more than two-fold. spandidos-publications.com A key finding from this analysis was the significant upregulation of several Krüppel-like factors (KLFs), including KLF2, KLF4, and KLF6, which are known to have tumor-suppressing functions. spandidos-publications.com

In breast cancer cell lines (MCF7, BT474, SKBR3, and MDA-MB-231), atorvastatin treatment led to significant upregulation of genes in the mevalonate (B85504) and pro-apoptotic pathways. aacrjournals.org A study on P02 murine pancreatic carcinoma cells revealed that atorvastatin treatment modulated a total of 132 genes, with 96 genes being upregulated and 19 downregulated at a 10 µM concentration. nih.gov These modulated genes are associated with cancer, lipid metabolism, and cellular growth and proliferation. nih.gov Furthermore, RNA-sequencing of HepG2 cells treated with atorvastatin identified 121 differentially expressed genes, with 110 being upregulated and 11 downregulated. plos.org

Table 2: Atorvastatin-Induced Gene Expression Changes in Different Cell Lines

| Cell Line | Atorvastatin Concentration | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) | Key Pathway/Gene Family Affected | Reference |

|---|---|---|---|---|---|

| EA.hy926 (Endothelial) | 10 µM | 295 | 354 | Krüppel-like factors (KLFs) | spandidos-publications.com |

| P02 (Murine Pancreatic Carcinoma) | 10 µM | 96 | 19 | Cancer, Lipid Metabolism, Cell Growth | nih.gov |

| HepG2 (Human Liver Cancer) | Not specified | 110 | 11 | Cholesterol Biosynthesis, Inflammation | plos.org |

| Breast Cancer Cell Lines | 5 µM (MCF7, BT474, SKBR3), 1 µM (MDA-MB-231) | Not specified | Not specified | Mevalonate and Pro-apoptotic pathways | aacrjournals.org |

Atorvastatin's anti-cancer effects are mediated through its interference with multiple critical cellular signaling pathways. nih.govresearchgate.net By inhibiting the synthesis of isoprenoids like farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP), statins prevent the proper function of small GTPases such as Ras and Rho, which are crucial for cell proliferation, differentiation, and survival. nih.govahajournals.org

Hedgehog (Hh) Pathway: Statins can suppress tumor growth by reducing cholesterol production, which in turn suppresses the Sonic Hedgehog (SHH) signaling pathway. mdpi.com In cirrhotic animal models, atorvastatin has been shown to block the non-canonical Hedgehog pathway in activated hepatic stellate cells. gastrores.org

Ras/Rho Signaling: Atorvastatin inhibits the function of Ras and Rho proteins, which are key regulators of cell growth and survival. nih.govahajournals.org This inhibition is a central mechanism for many of atorvastatin's pleiotropic effects. ahajournals.org For example, in pulmonary artery smooth muscle cells, atorvastatin inhibits serotonin-induced mitogenesis and migration by inhibiting GTP-RhoA formation. nih.gov

NF-κB Pathway: Atorvastatin has been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. nih.govresearchgate.net In vascular smooth muscle cells, atorvastatin diminishes NF-κB activation induced by angiotensin II and TNF-α. researchgate.net It also suppresses the degradation of IκB, an inhibitor of NF-κB. kjim.org Studies have also shown that atorvastatin can upregulate vascular neuronal nitric oxide synthase (nNOS) through the Akt/NF-κB pathway. ahajournals.org

EGFR/RhoA Pathway: Atorvastatin has been found to downregulate the EGFR/RhoA signaling pathway in colorectal cancer cells, contributing to its anticancer effects. nih.gov

IGF-1 Pathway: In colorectal cancer cells, statins like simvastatin (B1681759) have been shown to promote apoptosis by inhibiting IGF-1-induced ERK and Akt expression. nih.gov

BMP/SMAD4 Pathway: Statin use has been associated with a reduced risk of colorectal cancer with high SMAD4 expression, suggesting an activation of the BMP/SMAD4 signaling pathway. nih.gov

Effects on Lipoprotein Production and Secretion in Animal Models

Atorvastatin's primary clinical use is to lower cholesterol levels. Preclinical studies in animal models have provided insights into the mechanisms by which it regulates lipoprotein metabolism. fda.gov

In animal models, atorvastatin has been shown to significantly impact the production and secretion of VLDL, a precursor to LDL. nih.govoup.com Studies in miniature pigs have demonstrated that atorvastatin treatment reduces the production rate of VLDL apolipoprotein B (apoB), the primary structural protein of VLDL. nih.govoup.com This leads to a decrease in the VLDL apoB pool size. nih.gov The reduction in VLDL apoB secretion is thought to be a result of the inhibition of HMG-CoA reductase, which limits the availability of hepatic cholesterol required for lipoprotein synthesis. nih.govoup.com Furthermore, atorvastatin treatment has been shown to decrease hepatic apoB mRNA abundance. nih.gov

Table 3: Effect of Atorvastatin on VLDL Apolipoprotein B Kinetics in Miniature Pigs

| Parameter | Control | Atorvastatin-Treated | Percentage Change | P-value | Reference |

|---|---|---|---|---|---|

| VLDL apoB Production Rate (mg/kg/hr) | 2.19 | 1.43 | -34% | 0.027 | nih.gov |

| VLDL apoB Pool Size (mg/kg) | 0.65 | 0.46 | -29% | 0.002 | nih.gov |

| VLDL Triglyceride Concentration | Not specified | Not specified | -50% | 0.019 | oup.com |

| VLDL apoB Concentration | Not specified | Not specified | -49% | 0.00007 | oup.com |

Regulation of Low-Density Lipoprotein (LDL) Apolipoprotein B Production

This compound, the active form of atorvastatin, plays a significant role in regulating the production of apolipoprotein B (apoB), the primary protein component of low-density lipoprotein (LDL) and its precursors. While the primary mechanism of statins involves the upregulation of LDL receptors leading to enhanced clearance of LDL from circulation, preclinical and mechanistic studies reveal a more complex role for atorvastatin in modulating apoB-containing lipoprotein metabolism directly at the level of production and secretion. ahajournals.orgahajournals.orgclinicalcardiology.org

Research using various models, including in vitro studies with human liver cell lines (HepG2) and in vivo studies in miniature pigs, has demonstrated that atorvastatin can decrease the secretion of apoB-containing lipoproteins. ahajournals.orgahajournals.org This effect is thought to be a consequence of inhibiting the synthesis of cholesterol within the liver. ahajournals.orgahajournals.org Reduced availability of intracellular cholesterol and/or cholesteryl esters can impair the proper assembly and secretion of very-low-density lipoprotein (VLDL), the precursor to LDL. ahajournals.org

In HepG2 cells, atorvastatin has been shown to increase the intracellular degradation of apoB and decrease its translocation into the lumen of the endoplasmic reticulum, which is a critical step for its assembly into lipoprotein particles. ahajournals.org This suggests that by limiting the cholesterol supply, atorvastatin interferes with the post-translational stability and processing of the newly synthesized apoB polypeptide, leading to a reduction in the number of secreted VLDL particles. ahajournals.org

Studies in miniature pigs have provided further in vivo evidence for this mechanism. ahajournals.orgnih.gov In these animals, atorvastatin administration led to a significant reduction in the production rate of VLDL apoB, which was the primary driver for the observed decrease in the VLDL apoB pool size. ahajournals.orgnih.gov Consequently, the conversion of VLDL apoB to LDL apoB was also reduced. ahajournals.orgnih.gov Notably, these effects on apoB production occurred without a significant change in the fractional catabolic rate (FCR) of LDL apoB or an increase in hepatic LDL receptor mRNA expression, highlighting a distinct mechanism of action beyond enhanced clearance. ahajournals.orgnih.gov

Interactive Data Table: Effect of Atorvastatin on Apolipoprotein B Kinetics in Miniature Pigs

| Parameter | Control | Atorvastatin-Treated | Percentage Change | P-Value |

| VLDL apoB Pool Size (mg/kg) | 0.65 | 0.46 | -29% | 0.002 |

| VLDL apoB Production Rate (mg/kg/h) | 2.19 | 1.43 | -34% | 0.027 |

| LDL apoB Pool Size (mg/kg) | 6.75 | 4.74 | -30% | 0.0004 |

| LDL apoB Production Rate (mg/kg/h) | 0.301 | 0.236 | -22% | 0.004 |

| Hepatic apoB mRNA Abundance | Baseline | Baseline | -13% | 0.003 |

Data sourced from studies on miniature pigs fed a high-fat, high-cholesterol diet. ahajournals.orgnih.gov

In Vitro Studies on Enzyme Inhibition Beyond HMG-CoA Reductase

While the primary pharmacological action of this compound is the potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, in vitro studies have explored its potential interactions with other enzymes. fda.govresearchgate.net These investigations into off-target effects are crucial for understanding the broader biological profile of the compound.

The inhibition of HMG-CoA reductase by atorvastatin decreases the synthesis of mevalonate, a precursor not only for cholesterol but also for various non-sterol isoprenoids. nih.gov These isoprenoid molecules, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification known as prenylation. nih.gov Prenylation is critical for the function and membrane localization of many signaling proteins, including small GTP-binding proteins like Ras, Rho, and Rac. nih.gov By depleting the pool of isoprenoids, atorvastatin can indirectly affect the enzymes and pathways regulated by these proteins. nih.gov This indirect influence is considered a key mechanism behind the pleiotropic effects of statins. nih.gov

Direct inhibitory effects on other enzymes have also been investigated. For instance, in silico molecular docking studies have explored the binding affinity of atorvastatin to various molecular targets. One such study showed that atorvastatin has a promising binding affinity for MAPK3 (also known as ERK1) and PI3K, two key enzymes in signaling pathways often implicated in cell growth and proliferation. mdpi.com However, these are computational predictions and require further in vitro enzymatic assays for confirmation.

It is important to note that the circulating inhibitory activity for HMG-CoA reductase in the body is not solely due to atorvastatin itself but also its active ortho- and parahydroxylated metabolites, which show equivalent inhibitory potency in vitro. fda.gov

While extensive research has focused on the downstream consequences of HMG-CoA reductase inhibition, direct, potent inhibition of other specific enzymes by this compound at clinically relevant concentrations has not been a prominent finding in the literature. The majority of its effects beyond cholesterol lowering are attributed to the indirect consequences of depleting mevalonate and its isoprenoid derivatives. nih.gov

Advanced Analytical Methodologies for 3r,5s Atorvastatin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, and several of its modalities are extensively used for the analysis of (3R,5S)-Atorvastatin. These methods separate the compound from its metabolites, degradation products, and other substances present in the sample matrix.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the most widely employed technique for the determination of atorvastatin (B1662188) in pharmaceutical formulations and biological samples. ijpsjournal.com RP-HPLC methods are valued for their simplicity, accuracy, and precision. rjptonline.org